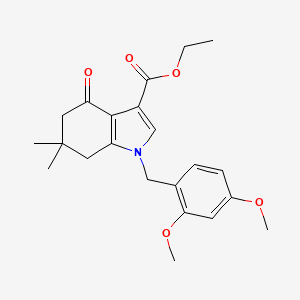

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Description

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate (CAS: 1242937-87-6) is a tetrahydroindole derivative featuring a 2,4-dimethoxybenzyl substituent at the N1 position and an ethyl ester group at the C3 position. Its molecular formula is C₂₂H₂₇NO₅, with a molecular weight of 385.46 g/mol . The compound’s core structure includes a 6,6-dimethyl-4-oxo-tetrahydroindole scaffold, which is common in bioactive molecules targeting enzymes or receptors. Although discontinued commercially, it has been utilized as a synthetic intermediate in medicinal chemistry research, particularly for exploring structure-activity relationships (SAR) in indole-based therapeutics .

Propriétés

IUPAC Name |

ethyl 1-[(2,4-dimethoxyphenyl)methyl]-6,6-dimethyl-4-oxo-5,7-dihydroindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-6-28-21(25)16-13-23(17-10-22(2,3)11-18(24)20(16)17)12-14-7-8-15(26-4)9-19(14)27-5/h7-9,13H,6,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNBJYBHMSUKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C1C(=O)CC(C2)(C)C)CC3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has been studied for its therapeutic potential in various medical applications:

- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The indole framework is known for its ability to interact with DNA and inhibit tumor growth.

- Antimicrobial Properties : The compound has shown promise against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Studies have indicated that this compound can interact with specific enzymes or receptors in the body. For instance:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

- Receptor Modulation : The compound could modulate receptor activity related to neurotransmission or hormonal regulation, suggesting applications in neuropharmacology.

Synthetic Methodology Development

The synthesis of this compound serves as a model for developing new synthetic methodologies in organic chemistry. Researchers are exploring efficient pathways to synthesize this compound and related derivatives.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer properties against several cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated that the compound exhibited notable antibacterial activity and could be a lead candidate for developing new antibiotics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of tetrahydroindole carboxylates with structural variations influencing physicochemical properties and bioactivity. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |

|---|---|---|---|---|

| Target Compound (1242937-87-6) | C₂₂H₂₇NO₅ | 385.46 | 2,4-dimethoxybenzyl, 6,6-dimethyl, ethyl ester | - |

| Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (7272-58-4) | C₁₂H₁₅NO₃ | 221.25 | 3-methyl, ethyl ester | 0.95 |

| Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (65038-89-3) | C₁₈H₁₉NO₃ | 297.35 | 3-methyl, benzyl ester | 0.94 |

| Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate (1243098-16-9) | C₂₀H₂₃NO₃ | 325.41 | 2,4-dimethylbenzyl, ethyl ester | - |

| 1-(2-Carboxyphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole (N/A) | C₁₆H₁₇N₂O₃ | 285.32 | 2-carboxyphenyl, indazole core | - |

Key Observations:

The ethyl ester moiety in the target compound and CAS 7272-58-4 contrasts with the benzyl ester in CAS 65038-89-3, affecting metabolic stability and lipophilicity .

Core Modifications :

- Replacing the indole core with an indazole (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding interactions and biological target specificity .

Synthetic Routes :

Méthodes De Préparation

Core Tetrahydroindole Scaffold Construction

The preparation typically begins with the synthesis of the tetrahydro-1H-indole core, often via cyclization or condensation reactions involving suitable precursors such as substituted anilines or benzaldehydes and ketoesters.

Hemetsberger Cyclization : One reported approach involves the Hemetsberger indole synthesis starting from azidoacetates and substituted benzaldehydes to form ethyl indole-2-carboxylates, which serve as intermediates for further functionalization.

Cyclization and N-Methylation : Following cyclization, N-methylation or N-substitution can be performed to introduce the desired nitrogen substituent, such as the 2,4-dimethoxybenzyl group.

Functionalization of the Indole Ring and Side Chains

Ester Formation : The carboxylate ester at the 3-position is typically introduced via esterification reactions or retained from starting materials such as ethyl azidoacetate derivatives.

Dimethyl Substitution at 6,6-Positions : The 6,6-dimethyl substitution on the tetrahydroindole ring is introduced through alkylation steps or by starting from appropriately substituted precursors. Specific methods include alkylation of cyclic ketone intermediates or use of substituted vinylmagnesium reagents in ring-closing metathesis sequences.

Key Synthetic Steps and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Formation of ethyl indole-2-carboxylate | Hemetsberger cyclization | Azidoacetate + substituted benzaldehyde, reflux conditions | Provides the core indole ester scaffold |

| N-Substitution with 2,4-DMB group | Reductive amination | 2,4-dimethoxybenzaldehyde, NaBH(OAc)3 or NaBH3CN | Selective introduction of DMB protecting group or substituent on indole nitrogen |

| Introduction of 6,6-dimethyl groups | Alkylation/Grignard addition | Vinylmagnesium bromide, olefin metathesis, hydrogenation | Builds the tetrahydro ring with dimethyl substitution |

| Ester hydrolysis and amidation | Hydrolysis and coupling | KOH in ethanol reflux; HOBt and EDC for amide formation | Converts esters to acids and further to amides as needed |

| Protection/deprotection | Acid/base treatment | TFA for DMB deprotection | Removes protecting groups to yield final compound |

Detailed Research Findings and Synthetic Routes

A comprehensive synthesis reported in a 2018 study describes the use of DIBAL-H reduction of esters to primary alcohols, which are then protected with tert-butyldimethylsilyl chloride (TBSCl). Subsequent metal-halogen exchange and formylation yield key aldehyde intermediates.

Vinylmagnesium bromide addition followed by ring-closing olefin metathesis using Grubbs second generation catalyst enables formation of cyclic ketone intermediates with 6,6-dimethyl substitution.

Conversion of cyclic ketones to 2,4-DMB imines and high-temperature annulation leads to tetrahydroindole derivatives bearing the DMB group.

Final steps involve TBS deprotection, LiI-mediated ester dealkylation, and reductive amination to install the N-(2,4-dimethoxybenzyl) substituent, followed by acid-mediated DMB deprotection to yield the target compound.

Hydrolysis of esters to carboxylic acids under reflux with aqueous KOH in ethanol, followed by amide formation using coupling agents such as HOBt and EDC, is a common strategy to modify the carboxylate functionality.

Summary Table of Preparation Methods

| Preparation Stage | Methodology/Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| Tetrahydroindole core synthesis | Hemetsberger cyclization | Azidoacetate + substituted benzaldehyde, reflux | Ethyl indole-2-carboxylate scaffold |

| N-Substitution with DMB group | Reductive amination | 2,4-Dimethoxybenzaldehyde + reductant | N-(2,4-dimethoxybenzyl) indole derivative |

| Introduction of 6,6-dimethyl groups | Vinylmagnesium addition + olefin metathesis | Vinylmagnesium bromide + Grubbs catalyst | 6,6-Dimethyl tetrahydroindole cyclic ketone |

| Ester hydrolysis and amidation | Base hydrolysis + coupling | KOH reflux in ethanol; HOBt + EDC | Carboxylic acid and amide derivatives |

| Protection and deprotection steps | Acid/base treatments | TBSCl for protection; TFA for deprotection | Protected intermediates and final deprotected product |

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions using sodium acetate as a catalyst in acetic acid under reflux. For example, a mixture of 3-formyl-1H-indole-2-carboxylate derivatives and substituted thiazolidinones or aminothiazolones can be refluxed in acetic acid (20–100 mL) for 2.5–5 hours to form crystalline products. Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde to nucleophile) and recrystallization from DMF/acetic acid mixtures to enhance purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent effects (e.g., dimethoxybenzyl protons at δ 3.7–4.0 ppm, indole NH signals near δ 10–12 ppm).

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and ester functionalities.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry for solid-state structures, critical for confirming substituent positioning .

Q. What safety precautions should be taken when handling this compound during synthesis and purification?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to irritant properties of intermediates like acetic acid and sodium acetate.

- Avoid inhalation of recrystallization solvents (e.g., DMF).

- Follow protocols for spill containment and waste disposal per hazard codes P301 (if ingested) and P501 (disposal guidelines) .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be applied to modify the indole core of this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with CO surrogates like formic acid derivatives enable reductive cyclization of nitroarenes. For example, nitro groups on the indole scaffold can be reduced in situ to form fused bicyclic structures. Key parameters include catalyst loading (5–10 mol%), temperature (80–120°C), and solvent choice (DMF or THF) to control regioselectivity .

Q. What strategies can resolve contradictions in reported synthetic yields when varying substituents on the benzyl group?

- Methodological Answer : Contradictions often arise from electronic effects of substituents (e.g., electron-donating vs. withdrawing groups). Systematic studies using DOE (Design of Experiments) can optimize:

- Solvent polarity : Higher polarity (acetic acid vs. toluene) improves solubility of polar intermediates.

- Reaction time : Electron-deficient benzyl groups may require extended reflux (5+ hours vs. 3 hours).

- Additives : Sodium acetate enhances nucleophilicity in condensation steps .

Q. How do electronic effects of substituents on the 2,4-dimethoxybenzyl group influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) : Activate the benzyl ring toward electrophilic substitution but may deactivate metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Steric effects : Ortho-substituents hinder catalyst access, reducing coupling efficiency.

- Mitigation : Use bulky ligands (e.g., SPhos) or microwave-assisted conditions to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.